molecular formula C25H24N4O2S2 B2637938 4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189476-29-6

4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2637938
CAS RN: 1189476-29-6
M. Wt: 476.61
InChI Key: WZIIATVEVYKOBY-UHFFFAOYSA-N
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Description

4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been focused on synthesizing derivatives of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class to explore their chemical properties and potential applications. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives involves heterocyclization processes that aim to create compounds with specific chemical functionalities. These synthetic routes are designed to enable the exploration of the compounds' chemical behavior under different conditions, laying the groundwork for further applications in material science, chemistry, and potentially pharmacology, outside the scope of drug-specific research (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

Biological Activity

Several studies have focused on evaluating the biological activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives. For example, compounds within this class have been tested for their antimicrobial properties against various strains of bacteria and fungi. The research aims to identify new compounds that could serve as potential leads for the development of novel antimicrobial agents. Such studies contribute to the field of infectious diseases by providing insights into the mechanisms of action and the spectrum of activity of these compounds against microbial pathogens (Hossain & Bhuiyan, 2009).

Potential Therapeutic Applications

While excluding direct information related to drug use and dosage, it's noteworthy that research into thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives often aims to uncover potential therapeutic applications. By studying the biological activities of these compounds, researchers can identify promising candidates for further development into therapeutic agents. The focus is on understanding the molecular basis of the compounds' interactions with biological targets, which could lead to the discovery of novel treatments for various diseases, outside the immediate scope of pharmacology and more towards the foundational biochemical interactions (Pan et al., 2015).

properties

IUPAC Name

12-[(3-methoxyphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-16(2)19-9-7-17(8-10-19)14-28-23(30)22-21(11-12-32-22)29-24(28)26-27-25(29)33-15-18-5-4-6-20(13-18)31-3/h4-13,16H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIIATVEVYKOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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